Thiazolo[4,5-b]pyridine-2,5-diamine
Description
Contextual Significance of Fused Heterocyclic Systems in Medicinal Chemistry and Materials Science
Fused heterocyclic systems, which are organic compounds containing two or more fused rings with at least one being a heterocycle, are cornerstones of modern medicinal chemistry and materials science. bldpharm.com Their structural rigidity, three-dimensional complexity, and diverse electronic properties make them ideal scaffolds for designing molecules with specific biological activities or material properties. In medicinal chemistry, these systems are integral to the development of a wide array of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs. bldpharm.comnih.gov The fusion of different heterocyclic rings allows for the fine-tuning of a molecule's interaction with biological targets, enhancing efficacy and selectivity.
In the realm of materials science, fused heterocycles are explored for their potential in creating novel organic semiconductors, fluorescent dyes, and photographic materials. researchgate.netrsc.org The extended π-conjugated systems often found in these molecules can facilitate charge transport and exhibit unique photophysical properties, making them suitable for applications in electronics and photonics. rsc.org
Classification of Thiazolo[4,5-b]pyridine-2,5-diamine within Heterocyclic Compounds
This compound belongs to the family of fused heterocyclic compounds. dmed.org.ua Structurally, it features a thiazole (B1198619) ring fused to a pyridine (B92270) ring, a system known as thiazolopyridine. researchgate.net The core, dmed.org.uathiazolo[4,5-b]pyridine (B1357651), is a bioisostere of purine (B94841), suggesting its potential for biological activity. dmed.org.ua The specific compound, with the CAS number 13575-43-4, is further characterized by the presence of two amine groups at positions 2 and 5 of the fused ring system.
Below is a table summarizing some of the known properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₆N₄S |
| Molecular Weight | 166.20 g/mol |
| CAS Number | 13575-43-4 |
| IUPAC Name | dmed.org.uaThis compound |
This data is compiled from chemical supplier databases.
Overview of Research Directions and Applications for this compound
While direct and extensive research specifically on this compound is limited, the broader class of thiazolopyridine derivatives has been the subject of significant academic inquiry, pointing to potential research avenues for this specific diamine.
One of the most prominent areas of investigation for thiazolopyridine derivatives is in the development of kinase inhibitors . Various derivatives of the isomeric thiazolo[5,4-b]pyridine (B1319707) have been synthesized and evaluated for their ability to inhibit kinases such as c-KIT and phosphoinositide 3-kinases (PI3Ks), which are crucial targets in cancer therapy. nih.govnih.gov For instance, certain thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity against c-KIT mutants that are resistant to existing drugs. nih.gov Given that the 2-amino group on the thiazole ring can be a key interaction point with the kinase hinge region, the 2,5-diamine structure of the title compound presents an interesting scaffold for designing new kinase inhibitors. nih.gov
Another significant research direction is the exploration of thiazole-containing compounds in the context of Alzheimer's disease . The pathology of Alzheimer's disease is complex, and multi-target drugs are being actively pursued. nih.gov Thiazole derivatives have been investigated as potential agents for this neurodegenerative disorder. dntb.gov.ua Although specific studies on this compound for Alzheimer's are not yet prevalent, the structural motifs present in the broader class of thiazoles suggest its potential as a starting point for the design of novel therapeutic agents. nih.gov
In the field of materials science , the photophysical properties of fused thiazole systems are of interest. For example, derivatives of thiazolo[5,4-d]thiazole (B1587360) have been studied for their fluorescence properties and potential use in solid-state optical devices. rsc.org The rigid, planar structure of the thiazolopyridine core could lend itself to applications in organic electronics, where intermolecular π–π stacking is crucial for charge transport. The specific electronic effects of the diamino substitution on the photophysical properties of the Thiazolo[4,5-b]pyridine system remain an open area for investigation.
While a dedicated body of literature on this compound is still developing, the established importance of the thiazolopyridine scaffold in medicinal chemistry and materials science strongly suggests that this compound and its derivatives are fertile ground for future academic and industrial research.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-4-2-1-3-5(9-4)10-6(8)11-3/h1-2H,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQVIBJBPCRCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1SC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368158 | |
| Record name | Thiazolo[4,5-b]pyridine-2,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13575-43-4 | |
| Record name | Thiazolo[4,5-b]pyridine-2,5-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13575-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiazolo[4,5-b]pyridine-2,5-diamine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60368158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3]thiazolo[4,5-b]pyridine-2,5-diamine | |
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Synthetic Methodologies and Chemical Transformations of Thiazolo 4,5 B Pyridine 2,5 Diamine and Its Derivatives
Cyclization Reactions for Thiazolo[4,5-b]pyridine (B1357651) Core Formation
The formation of the fused thiazolo[4,5-b]pyridine system is often achieved through cyclization reactions that build one of the heterocyclic rings onto the other.
Cyclization from Thiazole (B1198619) Derivatives
A prevalent strategy for synthesizing the thiazolo[4,a-b]pyridine core involves the annulation of a pyridine (B92270) ring onto a functionalized thiazole. This approach leverages the reactivity of substituted thiazoles to construct the second heterocyclic ring.
One notable method involves a one-pot Michael addition and cyclo-elimination cascade. dmed.org.ua This reaction begins with a Knoevenagel condensation of a 4-thiazolidine-2-thione derivative with an aromatic aldehyde to form an α,β-unsaturated ketone intermediate. dmed.org.ua This intermediate then acts as a Michael acceptor for a carbanion, such as one derived from malononitrile (B47326) or ethyl cyanoacetate. dmed.org.ua The resulting Michael adduct undergoes intramolecular cyclization and elimination to yield the thiazolo[4,5-b]pyridine scaffold. dmed.org.ua
Another approach utilizes N-cyanothioimidate salts, which are reacted with reagents like methyl bromocrotonate in the presence of a base. dmed.org.ua This reaction can lead to the formation of 2-substituted thiazolo[4,5-b]pyridin-5(4H)-ones through in situ intramolecular cyclization of an intermediate acrylate. dmed.org.ua
A multicomponent reaction involving a 2-(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)thiazol-4(5H)-one, malononitrile, and an aldehyde (such as furfural (B47365) or salicylic (B10762653) aldehyde) in 1,4-dioxane (B91453) has been reported to produce 5-amino-thiazolo[4,5-b]pyridine-6-carbonitriles. dmed.org.ua
Annulation of Thiazole Ring to Pyridine Core
The alternative and equally important strategy involves the construction of the thiazole ring onto a pre-existing, suitably substituted pyridine derivative. osi.lvdmed.org.ua This approach is particularly useful for introducing a variety of substituents onto the pyridine portion of the final molecule.
Acylation-Thionation-Oxidation Sequences
While specific examples directly leading to Thiazolo[4,5-b]pyridine-2,5-diamine via this exact sequence are not prevalent in the provided context, the general principles of these transformations are fundamental in heterocyclic synthesis. Acylation of an aminopyridine, followed by thionation (for example, using Lawesson's reagent) to introduce a sulfur atom, and a subsequent oxidative cyclization is a plausible, albeit less commonly cited, route for forming the thiazole ring.
Condensation with Thiocyanate (B1210189) Reagents
The reaction of appropriately substituted pyridines with thiocyanate reagents is a direct method for thiazole annulation. For instance, the Kaufmann thiocyanation of 2,4-diamino-6-hydroxypyrimidine (B22253) (a related azine) yields a 5-thiocyanato derivative. rsc.org While this intermediate does not spontaneously cyclize, treatment with acetic anhydride (B1165640) can induce cyclization to form a diacetamido-thiazolo[4,5-d]pyrimidine, which can then be deacetylated to the corresponding diamino-hydroxythiazolopyrimidine. rsc.org This suggests that a similar strategy could be applied to appropriately substituted diaminopyridines to access the thiazolo[4,5-b]pyridine core.
Thiourea (B124793) Cyclization Approaches
The use of thiourea is a common and effective method for constructing the 2-aminothiazole (B372263) ring system. One approach involves the reaction of a chloronitropyridine with a thiourea derivative in a single step to form thiazolo[5,4-b]pyridines. researchgate.net Another method involves the cyclization of N-pyridylthioureas. researchgate.net For example, treatment of N-methyl- or N-benzoylpyridylthioureas with sodium methoxide (B1231860) in N-methylpyrrolidinone (NMP) can lead to the formation of thiazolo[4,5-b]pyridines. researchgate.net
A two-stage method has also been described where 2-chloro-3,5-dinitropyridine (B146277) is first reacted with a triazole-5-thiol, followed by a subsequent cyclization step. dmed.org.ua
Multi-Component Reactions for Fused Systems
Multi-component reactions (MCRs) offer an efficient pathway to complex heterocyclic structures like thiazolo[4,5-b]pyridines in a single pot. mdpi.comnih.gov A heterogeneous copper-catalyzed three-component reaction of 3-iodopyridin-2-amine, carbon disulfide, and various secondary amines has been used to generate 2-substituted thiazolo[4,5-b]pyridines. dmed.org.ua
Another MCR involves the reaction of an isocyanide, dialkyl acetylenedicarboxylate, and a thiourea with an α-haloketone to produce thiazole-pyrimidines, highlighting the utility of MCRs in constructing fused thiazole systems. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR, has also been utilized, although sometimes leading to unusual products depending on the aldehyde component used. nih.gov
Interactive Data Table: Synthetic Approaches to Thiazolo[4,5-b]pyridines
| Starting Material Type | Key Reagents | Reaction Type | Product Type |
| Thiazole Derivative | Aromatic aldehyde, malononitrile/ethyl cyanoacetate | Knoevenagel condensation, Michael addition, cyclization | Thiazolo[4,5-b]pyridine |
| Thiazole Derivative | N-cyanothioimidate salt, methyl bromocrotonate | Cyclization | 2-Substituted thiazolo[4,5-b]pyridin-5(4H)-one |
| Pyridine Derivative | Thiourea | Cyclization | 2-Aminothiazolo[4,5-b]pyridine |
| Pyridine Derivative | 3-Iodopyridin-2-amine, CS₂, secondary amine | Copper-catalyzed MCR | 2-Substituted thiazolo[4,5-b]pyridine |
| Pyridine Derivative | Chloronitropyridine, thioamide/thiourea | One-pot cyclization | Thiazolo[5,4-b]pyridine (B1319707) |
Reactions Involving Halogenated Pyridines and Thiol Precursors
The construction of the thiazolo[4,5-b]pyridine ring system can be achieved through the reaction of appropriately substituted halogenated pyridines with thiol-containing precursors. This approach leverages the reactivity of halopyridines towards nucleophilic substitution. sci-hub.sequimicaorganica.org The pyridine nitrogen activates the ring, making positions 2 and 4 particularly susceptible to nucleophilic attack. quimicaorganica.org
A common strategy involves the reaction of a dihalopyridine with a suitable sulfur nucleophile. For instance, 2,4-dichloro-3-nitropyridine (B57353) can serve as a starting material. nih.gov Selective substitution of the chlorine at the 4-position with a thiol-containing moiety, followed by reduction of the nitro group to an amine and subsequent cyclization, can lead to the formation of the thiazole ring fused to the pyridine core. The specific reaction conditions, such as the choice of base and solvent, are crucial for controlling the regioselectivity of the initial substitution and for promoting the subsequent cyclization step.
Pyrido-annelated Thiazole Syntheses
The annulation of a pyridine ring onto a pre-formed thiazole is a prevalent strategy for constructing thiazolo[4,5-b]pyridines. dmed.org.ua This approach often begins with a 4-aminothiazole derivative, which then undergoes cyclization with a three-carbon dielectrophilic partner to form the pyridine ring. researchgate.net
One notable method involves the Knoevenagel condensation of a 4-thiazolidine-2-thione with an aromatic aldehyde, followed by a Michael addition with a carbanion source like malononitrile or ethyl cyanoacetate. dmed.org.ua The resulting adduct undergoes intramolecular cyclization and elimination to afford the thiazolo[4,5-b]pyridine skeleton. dmed.org.ua Another approach utilizes N-cyanothioimidate salts, which react with reagents like methyl bromocrotonate in the presence of a base to construct the fused pyridine ring. dmed.org.ua The versatility of these methods allows for the introduction of various substituents on both the thiazole and the newly formed pyridine ring, enabling the synthesis of a diverse library of derivatives.
Solid-Phase Synthesis Strategies
Solid-phase synthesis has emerged as a powerful tool for the combinatorial synthesis of thiazolo[4,5-b]pyridine derivatives, allowing for the rapid generation of compound libraries. researchgate.netacs.orgrsc.org This methodology involves attaching a building block to a solid support, carrying out a series of reactions, and then cleaving the final product from the resin.
A traceless solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives has been developed. acs.orgacs.org The synthesis commences with the formation of a solid-supported cyanocarbonimidodithioate. acs.org This is followed by a series of reactions that build the thiazole and then the pyridine ring on the solid support.
Thorpe-Ziegler Type Cyclization
The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles catalyzed by a base, is a key step in some solid-phase syntheses of thiazolo[4,5-b]pyridines. wikipedia.orgsynarchive.comyoutube.com In this context, a solid-supported cyanocarbonimidodithioate reacts with an α-halo ketone to afford a thiazole resin. researchgate.netacs.org This resin, containing a nitrile group, can then undergo an intramolecular cyclization that is mechanistically related to the Thorpe-Ziegler reaction to form the fused pyridine ring. This cyclization is a crucial step in constructing the bicyclic scaffold on the solid support.
Microwave-Assisted Friedländer Reactions
The Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive methylene (B1212753) group, is another important reaction in the synthesis of pyridines and quinolines. rsc.orgnih.gov In the context of solid-phase synthesis of thiazolo[4,5-b]pyridines, a microwave-assisted Friedländer protocol is employed to convert the thiazole resin into the desired thiazolopyridine resin. researchgate.netacs.org Microwave irradiation significantly accelerates the reaction, leading to shorter reaction times and often higher yields compared to conventional heating methods. nih.goveurekaselect.comlew.ro This efficient cyclization step is critical for the successful solid-phase synthesis of the target compounds.
Post-Cyclization Chemical Transformations
Once the thiazolo[4,5-b]pyridine scaffold is synthesized, either in solution or on a solid phase, further chemical transformations can be carried out to modify the core structure and introduce additional functional groups. nih.gov These post-cyclization modifications are essential for structure-activity relationship (SAR) studies and for optimizing the biological properties of these compounds.
For instance, if the synthesized thiazolo[4,5-b]pyridine contains a halogen atom, it can be subjected to various cross-coupling reactions, such as the Suzuki coupling, to introduce new carbon-carbon bonds. beilstein-journals.orgnih.gov This allows for the attachment of aryl or heteroaryl groups at specific positions on the pyridine ring. Furthermore, amino groups on the thiazolo[4,5-b]pyridine core can be acylated or subjected to other derivatizations to explore the impact of different substituents on biological activity. beilstein-journals.org The ability to perform these post-cyclization modifications provides a powerful avenue for the late-stage diversification of the thiazolo[4,5-b]pyridine scaffold. nih.gov
Interactive Data Table: Synthesis of Thiazolo[4,5-b]pyridine Derivatives
| Entry | Starting Material | Key Reaction(s) | Product | Yield (%) | Reference |
| 1 | Solid-supported cyanocarbonimidodithioate, α-halo ketones, ketones, amines | Thorpe-Ziegler type cyclization, Microwave-assisted Friedländer reaction, Nucleophilic desulfonative substitution | 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines | Good overall yields | researchgate.net, acs.org |
| 2 | 4-Thiazolidine-2-thione, aromatic aldehydes, malononitrile/ethyl cyanoacetate | Knoevenagel condensation, Michael addition, Cyclization-elimination | Substituted thiazolo[4,5-b]pyridines | Not specified | dmed.org.ua |
| 3 | N-Cyanothioimidate salt, methyl bromocrotonate | Cyclization | Thiazolo[4,5-b]pyridine derivatives | Not specified | dmed.org.ua |
| 4 | 2,4-Dichloro-3-nitropyridine, morpholine | Nucleophilic substitution | 4-Morpholinyl-2-chloro-3-nitropyridine | Not specified | nih.gov |
| 5 | 2-Aminothiazol-4(5H)-iminium salts, 1,3-CCC-dielectrophiles | Cyclocondensation | Thiazolo[4,5-d]pyridines | Not specified | researchgate.net |
Oxidation Reactions
The oxidation of thiazolo[4,5-b]pyridine derivatives has been explored, primarily focusing on the sulfur atom of the thiazole ring. For instance, the sulfide (B99878) group in 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridine derivatives can be oxidized to the corresponding sulfone. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA) in a suitable solvent like dichloromethane (B109758) (CH2Cl2). The resulting sulfone is a key intermediate for further functionalization, particularly through nucleophilic substitution reactions.
In a related context, the electrochemical oxidation of 2-aminothiazole, a core component of the title compound, has been studied. This process has been shown to proceed via a 2-electron, 2-proton mechanism, leading to the formation of an azo compound as the primary oxidation product. researchgate.netorganicreactions.org This suggests that the amino groups on the thiazolo[4,5-b]pyridine ring could potentially undergo similar oxidative coupling reactions. Furthermore, the oxidation of 2-aminothiazole has been demonstrated to occur within engineered cavities of enzymes like cytochrome c peroxidase, highlighting the potential for bio-catalyzed oxidative transformations. researchgate.net
Reduction Reactions
The reduction of nitro-substituted heterocyclic compounds is a fundamental transformation for the introduction of amino groups, which are crucial for further derivatization. While specific studies on the reduction of nitro-thiazolo[4,5-b]pyridine-2,5-diamine were not prevalent in the reviewed literature, a comprehensive understanding can be drawn from the extensive research on the reduction of nitroarenes and nitro-heterocycles. researchgate.netcommonorganicchemistry.comwikipedia.orggoogle.com
A variety of reducing agents and catalytic systems are effective for the reduction of nitro groups on aromatic and heterocyclic rings. Common methods include:
Catalytic Hydrogenation: This is a widely used method employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide (PtO2) with hydrogen gas. commonorganicchemistry.comwikipedia.org Raney nickel is often preferred for substrates containing halogens to avoid dehalogenation. commonorganicchemistry.com
Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid, such as acetic acid (AcOH), provide a mild and selective method for nitro group reduction. commonorganicchemistry.com
Tin(II) Chloride (SnCl2): This reagent offers a mild alternative for the reduction of nitro groups, compatible with many other functional groups. commonorganicchemistry.com
Sodium Hydrosulfite (Na2S2O4) and Sodium Sulfide (Na2S): These reagents can be used for the selective reduction of one nitro group in the presence of another. wikipedia.org
The choice of reducing agent is critical to ensure chemoselectivity, especially when other reducible functional groups are present in the molecule. For electron-rich nitro heteroarenes, which the thiazolo[4,5-b]pyridine system can be considered, various methods from conventional to advanced material-based catalysts have been systematically reviewed, providing a valuable resource for selecting appropriate reduction conditions. researchgate.net
Table 1: Common Reagents for the Reduction of Aromatic Nitro Compounds
| Reagent/System | Key Features |
| H2/Pd/C | Highly efficient, but can reduce other functional groups. |
| H2/Raney Ni | Useful for substrates with halogens. |
| Fe/AcOH | Mild and selective. |
| Zn/AcOH | Mild and selective. |
| SnCl2 | Mild and chemoselective. |
| Na2S2O4 / Na2S | Can offer selectivity between multiple nitro groups. |
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions on the thiazolo[4,5-b]pyridine core provide a powerful tool for introducing a wide range of functional groups. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2- and 4-positions.
A notable example is the nucleophilic desulfonative substitution of the sulfone derivatives mentioned in the oxidation section. The sulfone group, being an excellent leaving group, can be displaced by various nucleophiles, such as primary and secondary amines, to afford the corresponding 2-amino-substituted thiazolo[4,5-b]pyridine derivatives in good yields. This reaction is a key step in the solid-phase synthesis of libraries of these compounds.
The general principles of nucleophilic aromatic substitution (SNAr) on pyridine rings are well-established. The reaction proceeds through a Meisenheimer-like intermediate, and the rate is influenced by the nature of the leaving group, the nucleophile, and the substituents on the pyridine ring.
Alkylation, Cyanethylation, Hydrolysis, and Acylation Reactions
Alkylation: The amino groups of this compound are nucleophilic and can undergo alkylation reactions. While direct alkylation of the title compound is not extensively documented, studies on the N-alkylation of aminopyridines provide valuable insights. commonorganicchemistry.commdpi.com Both electron-releasing and electron-withdrawing substituents on the aminopyridine ring are tolerated in these reactions. commonorganicchemistry.com The use of catalysts such as BF3·OEt2 can facilitate the N-alkylation of 2-aminopyridines with 1,2-diketones. commonorganicchemistry.com Self-limiting alkylation of N-aminopyridinium salts has also been developed as a method for the selective synthesis of secondary amines. tandfonline.comorganic-chemistry.org
Cyanoethylation: This reaction involves the addition of an acrylonitrile (B1666552) molecule to the amino groups. Aromatic amines can be cyanoethylated in the presence of catalysts such as silica-alumina or acids like acetic acid. researchgate.netwikipedia.org The reaction typically yields N-monocyanoethylated derivatives. researchgate.net This functionalization introduces a propionitrile (B127096) side chain, which can be further elaborated.
Hydrolysis: The hydrolysis of amide functionalities that may be present on derivatives of this compound is an important reaction. For instance, pyridinecarboxamides can be hydrolyzed to the corresponding pyridine carboxylic acids. This reaction is typically carried out under acidic or basic conditions with heating. mdpi.comyoutube.comyoutube.comyoutube.comyoutube.com The hydrolysis of nitriles on a pyridine ring to the corresponding amides can also be achieved, for example, through catalytic hydrolysis using a solid heterogeneous catalyst. google.com
Acylation: The amino groups of this compound are readily acylated with acylating agents such as acyl chlorides or anhydrides. This reaction is a common method for introducing a variety of substituents and for the synthesis of amide derivatives. The acylation of diamines with acyl chlorides can be controlled to achieve selective mono-acylation. tubitak.gov.trrsc.org For example, using carbon dioxide as a temporary protecting group for one of the amino groups in a diamine allows for the selective mono-acylation of the other amino group. tubitak.gov.tr
Knoevenagel Condensation and Cyclocondensation Reactions
Knoevenagel Condensation: The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically catalyzed by a weak base. youtube.com While direct examples with this compound are not detailed, the amino groups on the heterocyclic ring can act as basic catalysts for this reaction. Furthermore, derivatives of the title compound bearing active methylene groups can participate as the active methylene component. The reaction has been widely applied in the synthesis of various heterocyclic systems. youtube.comyoutube.comresearchgate.net
Cyclocondensation Reactions: Cyclocondensation reactions are fundamental to the synthesis of the thiazolo[4,5-b]pyridine ring system itself. A key synthetic route is the Friedländer annulation, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminobenzoketone with a compound containing a reactive α-methylene group to form a quinoline (B57606) ring. organicreactions.orgorganic-chemistry.org This methodology has been adapted for the synthesis of thiazolo[4,5-b]pyridine derivatives. For example, a thiazole resin can be reacted with ketones under Friedländer conditions, often with microwave irradiation and a Lewis acid catalyst like AlCl3, to construct the fused pyridine ring. researchgate.net
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for achieving high yields and purity of the desired products in the synthesis and transformation of thiazolo[4,5-b]pyridine derivatives. This includes the choice of catalyst, temperature, reaction time, and solvent.
For instance, in the Friedländer synthesis of quinolines, a reaction analogous to the cyclocondensation used for thiazolo[4,5-b]pyridines, various catalysts have been explored to improve efficiency. These include sulfonic acid functionalized ionic liquids, which can act as both a catalyst and a solvent, and polymer-supported catalysts that facilitate product isolation and catalyst recycling. tandfonline.comtubitak.gov.tr Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in Friedländer reactions. researchgate.net
Solvent Effects
The choice of solvent can have a profound impact on the rate, yield, and selectivity of chemical reactions involving this compound and its derivatives.
In the Friedländer synthesis, the use of a dual solvent-catalyst system, such as a sulfonic acid functionalized ionic liquid, has been shown to be effective, allowing for good yields and easy catalyst recycling. tandfonline.com The reaction can also be carried out under solvent-free conditions, which aligns with the principles of green chemistry. tubitak.gov.tr
For nucleophilic substitution reactions, the polarity of the solvent is a key factor. More polar solvents can help to dissolve ionic nucleophiles but can also stabilize them, potentially reducing their reactivity in SN2-type reactions. nih.govresearchgate.net The ability of polar protic solvents to solvate charged intermediates can significantly influence the reaction pathway.
In cyclocondensation reactions, the solvent can affect the regiochemistry of the products. For example, in the reaction of β-enaminodiketones with aromatic amidines, the choice of solvent (e.g., acetonitrile (B52724) or ethanol) and base can determine whether the desired cyclized product or an acylated intermediate is formed. nih.gov
Temperature and Irradiation Conditions
The thermal and photochemical conditions applied during the synthesis of the thiazolo[4,5-b]pyridine scaffold and its derivatives are critical variables that significantly influence reaction efficiency, timescale, and product yields. Methodologies range from reactions conducted at ambient temperature to those requiring elevated heat or specialized irradiation techniques.
Elevated temperatures are frequently employed to drive reactions toward completion. For instance, in certain multicomponent reactions, refluxing the mixture at 60°C is necessary to obtain the desired thiazolo[4,5-b]pyridine product. dmed.org.ua Other synthetic routes may require even higher temperatures, with some reductive hydrogenation processes being carried out at elevated temperatures in solvents like toluene. beilstein-journals.org
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of thiazolo[4,5-b]pyridine derivatives. researchgate.netnih.gov This non-classical heating method can dramatically reduce reaction times and improve yields. A key example is the Friedländer annulation step in the solid-phase synthesis of 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines, where converting the intermediate thiazole resin to the final thiazolopyridine resin is efficiently achieved under microwave irradiation conditions. researchgate.netnih.govscite.ai In one specific protocol, a Groebke–Blackburn–Bienaymé multicomponent reaction was performed under microwave irradiation at 80°C for just 2 minutes to produce a furo[2,3-c]pyridine (B168854) skeleton, a related heterocyclic system. nih.gov
Conversely, some synthetic steps are optimized for milder conditions. The reaction of isothiocyanate analogues with ethyl 4-aminobut-2-ynoate hydrochloride salt, for example, proceeds efficiently at room temperature in the presence of triethylamine (B128534) to form 2-aminothiazole derivatives, which are precursors for the thiazolopyridine system. researchgate.net
The following table summarizes various temperature and irradiation conditions documented in the synthesis of thiazolo[4,5-b]pyridines and related precursors.
| Reaction Type | Temperature/Irradiation | Reagents/Solvent | Outcome | Reference |
| Multicomponent Reaction | 60°C (Reflux) | Not specified | Formation of desired product | dmed.org.ua |
| Reductive Hydrogenation | Elevated Temperature | Ammonia (B1221849) borane (B79455) in toluene | Formation of 2,3-dihydro researchgate.netnuph.edu.uathiazolo[4,5-b]pyridine | beilstein-journals.org |
| Friedländer Annulation (Solid-Phase) | Microwave Irradiation | Thiazole resin | Formation of thiazolopyridine resin | researchgate.netnih.gov |
| GBB-MCR | 80°C (Microwave, 2 min) | Pyridoxal hydrochloride, isocyanide in methanol | Synthesis of furo[2,3-c]pyridine skeleton | nih.gov |
| 2-Aminothiazole Synthesis | Room Temperature | Isothiocyanate analogues, ethyl 4-aminobut-2-ynoate HCl, triethylamine in THF | Mild and efficient formation of precursor | researchgate.net |
Catalyst Application in Synthesis
The use of catalysts is integral to many synthetic routes for thiazolo[4,5-b]pyridines, enabling transformations that might otherwise be inefficient or unselective. A variety of catalysts, including base catalysts, Lewis acids, and transition metal complexes, have been successfully employed.
Heterogeneous base catalysts are valued for their environmental benefits and ease of separation. Magnesium oxide (MgO) has been utilized as a green, low-cost, and efficient heterogeneous base catalyst in a multicomponent, one-pot method for synthesizing 5-amino-7-aryl-3-(benzothiazol-2-yl)-2-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-6-carbonitriles. dmed.org.ua The reaction proceeds through a Knoevenagel condensation followed by a Michael conjugate addition. dmed.org.ua
Lewis acids also play a significant role. Zinc chloride (ZnCl₂), for example, has been shown to promote a one-pot, three-component synthesis of multisubstituted thiazolo[4,5-b]pyridines. dmed.org.ua In a different approach for preparing 2,3-dihydro researchgate.netnuph.edu.uathiazolo[4,5-b]pyridines, the non-metallic catalyst tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) was used to activate ammonia borane for the reductive hydrogenation of the C=N bond. beilstein-journals.org Furthermore, iodine has been effectively used as a catalyst in the solid-phase synthesis of thiazolo-pyrimidinone derivatives. nih.gov
Transition metal catalysts, particularly palladium complexes, are crucial for cross-coupling reactions to functionalize the thiazolo[5,4-b]pyridine core (an isomer of the target scaffold). The Suzuki cross-coupling reaction, utilizing catalysts like Pd(dppf)Cl₂, is a key step in synthesizing derivatives by coupling boronic acid esters to the heterocyclic scaffold. nih.govnih.gov This method allows for the introduction of various substituents, which is essential for building libraries of compounds for further research. nih.govnih.gov
The table below details the application of various catalysts in the synthesis of thiazolo[4,5-b]pyridine and its derivatives.
| Catalyst | Catalyst Type | Reaction | Substrates | Outcome | Reference |
| Magnesium Oxide (MgO) | Heterogeneous Base | Knoevenagel condensation & Michael addition | Thiazolidinone, aldehydes, malononitrile | Efficient, one-pot synthesis of dihydrothiazolo[4,5-b]pyridines | dmed.org.ua |
| Zinc Chloride (ZnCl₂) | Lewis Acid | Three-component synthesis | Not specified | One-pot formation of multisubstituted thiazolo[4,5-b]pyridines | dmed.org.ua |
| Tris(pentafluorophenyl)borane (B(C₆F₅)₃) | Non-metallic Lewis Acid | Reductive Hydrogenation | Thiazolo[4,5-b]pyridines, ammonia borane | Preparation of 2,3-dihydro researchgate.netnuph.edu.uathiazolo[4,5-b]pyridines | beilstein-journals.org |
| Iodine (I₂) | Halogen | Cyclization | Amide on solid support, aldehyde | Successful synthesis of thiazolo-pyrimidinone derivatives | nih.gov |
| Pd(dppf)Cl₂ | Transition Metal Complex | Suzuki Cross-Coupling | Boc-protected aminothiazole, boronic acid pinacol (B44631) ester | Functionalization of the thiazolo[5,4-b]pyridine scaffold | nih.gov |
Structure Activity Relationship Sar Studies and Derivative Design
Rational Design of Thiazolo[4,5-b]pyridine (B1357651) Derivatives
The rational design of thiazolo[4,5-b]pyridine derivatives is a cornerstone of modern medicinal chemistry, leveraging computational and biological insights to create compounds with enhanced potency and specificity. A primary strategy involves designing these derivatives as kinase inhibitors, which are crucial in cancer therapy. For instance, novel thiazolo[5,4-b]pyridine (B1319707) derivatives have been designed to target the ATP-binding site of kinases like c-KIT, EGFR, and PI3K. nih.govnih.govnih.gov Molecular docking simulations are frequently employed to predict how these derivatives will bind to the active sites of target enzymes. nih.govresearchgate.net This in silico pre-selection allows researchers to prioritize the synthesis of compounds with the highest likelihood of success. researchgate.netresearchgate.net
Another facet of rational design is scaffold hopping, where the thiazolo[4,5-b]pyridine core is used to replace other heterocyclic systems in known biologically active molecules. This approach has led to the identification of potent inhibitors for targets such as acyl-ACP thioesterase, which has applications in herbicides. beilstein-journals.org By comparing the new scaffold to existing ones, chemists can fine-tune the molecule's properties. beilstein-journals.org The design process also involves creating derivatives with specific functionalities intended to interact with key amino acid residues in a target protein's binding pocket, a strategy that has proven effective in developing inhibitors for phosphoinositide 3-kinase (PI3K). nih.gov
Impact of Substituents on Biological Activity
The biological profile of thiazolo[4,5-b]pyridine derivatives can be dramatically altered by the introduction of various substituents at different positions on the bicyclic core.
Modifications at the N3 Position
The N3 position of the thiazolo[4,5-b]pyridine ring system is a frequent target for chemical modification to generate novel compounds with diverse biological activities. doaj.org Research has shown that introducing different groups at this position can yield derivatives with significant anti-inflammatory and antioxidant properties. researchgate.netderpharmachemica.com For example, the alkylation of the N3 position has been a key step in creating series of compounds for anti-exudative and antioxidant screening. derpharmachemica.com
One effective strategy involves a two-step process of cyanoethylation followed by acid hydrolysis at the N3 position. doaj.org This method has been used to synthesize 3-(5-hydroxy-7-methyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-propionic acid, a precursor for a range of amide derivatives considered to be promising biologically active compounds. doaj.org The specific nature of the substituent at N3 is critical; studies have identified that derivatives like (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile and (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid exhibit potent anti-inflammatory effects. researchgate.netresearchgate.net
The table below summarizes the impact of various N3 substituents on the biological activity of thiazolo[4,5-b]pyridine-2-one derivatives.
| N3 Substituent | Resulting Compound Class | Observed Biological Activity | Reference |
| Propanenitrile group | (thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile | Anti-inflammatory | researchgate.netresearchgate.net |
| Propanoic acid group | (thiazolo[4,5-b]pyridin-3(2H)-yl) propanoic acid | Anti-inflammatory | researchgate.netresearchgate.net |
| Substituted acetamides | 2-(5,7-Dimethyl-2-oxo-6-phenylazo-thiazolo[4,5-b]pyridine-3-yl)-N-phenyl-acetamide | Antioxidant | biointerfaceresearch.com |
| Acetic acid hydrazide derivatives | (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazides | Antioxidant | researchgate.net |
Influence of Amino and Thiol Functional Groups
The amino and thiol groups are fundamental to the biological activity of many thiazolo[4,5-b]pyridine derivatives. The parent compound, Thiazolo[4,5-b]pyridine-2,5-diamine, features two amino groups which are key to its chemical properties. uni.lu In the context of kinase inhibition, a 2-amino group on the related thiazolo[5,4-b]pyridine scaffold has been shown to be crucial, forming hydrogen bonds with the hinge region of the kinase's ATP-binding site. nih.gov
Similarly, the strategic placement of thiol groups or their precursors is a common theme in the synthesis of these compounds. For example, 2-aminopyridine-3-thiol (B8597) is a versatile starting material for constructing the thiazolo[4,5-b]pyridine system. dmed.org.ua While direct SAR data on thiol-substituted this compound is limited, the use of thiol-based nucleophiles in the synthesis of related aminocyclopentitols highlights the importance of the thiol moiety for achieving high reactivity and potential biological interactions. mdpi.com The synthesis of various azo compounds from 2-amino-5-thiol-1,3,4-thiadiazole further underscores the synthetic utility of the amino-thiol combination in creating biologically active molecules. researchgate.net
Role of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the thiazolo[4,5-b]pyridine ring and its appendages play a critical role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can influence the molecule's interaction with its biological target.
For instance, in the design of PI3K inhibitors based on a thiazolo[5,4-b]pyridine scaffold, an electron-deficient aryl group (an EWG) was found to make a nearby sulfonamide proton more acidic, leading to a stronger charged interaction with a key lysine (B10760008) residue in the enzyme's active site. nih.gov Conversely, replacing this with a methyl group (an EDG) resulted in a significant drop in inhibitory potency. nih.gov In a different study on pincer-type molecules with a central pyridine (B92270) ring, EDGs were found to increase the electron density around a coordinated copper ion, while EWGs like a nitro group decreased the donor capability of the pyridine nitrogen. nih.gov
However, the effect is highly context-dependent. In some cases, strong EWGs on a phenyl ring attached to a thiazole (B1198619) moiety can lead to a dramatic loss of activity. science.gov This suggests a delicate electronic balance is required for optimal biological function.
The table below illustrates the effects of different electronic groups on the activity of thiazole and pyridine derivatives.
| Compound Class | Substituent Type | Effect on Activity/Property | Reference |
| Thiazolo[5,4-b]pyridine-based PI3K inhibitors | Electron-withdrawing group (2,4-difluorophenyl) on sulfonamide | Increased inhibitory potency | nih.gov |
| Thiazolo[5,4-b]pyridine-based PI3K inhibitors | Electron-donating group (methyl) on sulfonamide | Decreased inhibitory potency | nih.gov |
| Pyridine-based pincer complexes | Electron-donating groups | Increased electron density at metal center | nih.gov |
| Pyridine-based pincer complexes | Electron-withdrawing group (NO₂) | Decreased ligand donor capability | nih.gov |
| Thiazole-phenyl anti-HCV compounds | Strong electron-withdrawing group on phenyl ring | Dramatically reduced activity | science.gov |
Geometric Configuration and Stereochemical Considerations in Bioactivity
The three-dimensional arrangement of atoms in thiazolo[4,5-b]pyridine derivatives is a critical determinant of their interaction with biological targets. Geometric isomerism and stereochemistry can have a profound impact on bioactivity. For example, in the synthesis of related rhodanine (B49660) derivatives, specific reaction conditions are known to favor the formation of the (Z)-isomer over the (E)-isomer, and the specific isomer formed can be identified by its characteristic NMR spectral data. researchgate.net
While specific studies on the stereochemistry of this compound are not prevalent, the principles are well-established in related systems. In the development of GAK inhibitors, the precise arrangement of the isothiazolo[4,5-b]pyridine scaffold and its substituents is crucial for binding. rsc.org Molecular modeling studies based on crystal structures reveal that specific van der Waals interactions and hydrogen bonds are necessary for affinity, and swapping the positions of the sulfur and nitrogen atoms within the isothiazole (B42339) ring can be detrimental to inhibition. rsc.org This highlights the stringent geometric and stereochemical requirements for effective ligand-receptor binding. The synthesis of aminocyclopentitols, which can be derived from pyridinium (B92312) salts, also heavily relies on controlling the stereochemistry of the molecule during ring-opening reactions to achieve the desired biologically active conformation. mdpi.com
Pharmacokinetic Considerations in Derivative Design
Beyond just binding to a target (pharmacodynamics), a successful drug molecule must possess favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The design of thiazolo[4,5-b]pyridine derivatives often incorporates modifications aimed at improving these characteristics.
A key pharmacokinetic parameter is the balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility), often measured by LogP. In the development of herbicidal acyl-ACP thioesterase inhibitors, researchers compared a thiazolo[4,5-b]pyridine derivative with its reduced 2,3-dihydro nih.govresearchgate.netthiazolo[4,5-b]pyridine counterpart. beilstein-journals.org The dihydro version exhibited significantly higher water solubility and a lower LogP value, properties that can be advantageous for absorption and distribution in biological systems. beilstein-journals.org This demonstrates how a simple modification to the core heterocycle can fine-tune pharmacokinetic properties. The goal in derivative design is often to achieve a satisfactory pharmacological and pharmacokinetic profile, which involves a multi-parameter optimization of the lead compound. researchgate.netresearchgate.net
N-Methylation Pathways
The presence of amino and pyridine nitrogen atoms in this compound makes it a potential substrate for N-methyltransferase enzymes. These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a nitrogen atom.
In analogous heterocyclic systems, such as pyridine, N-methylation is a known metabolic pathway. Studies on rabbit tissues have demonstrated that 'pyridine N-methyltransferase' activity is present in the liver, lungs, and kidneys. nih.gov This enzyme, located in the cytosol, utilizes S-adenosyl-L-methionine as the methyl donor to form the N-methylpyridinium ion. nih.gov The activity of this enzyme is notably increased after dialysis of tissue preparations, suggesting the presence of low-molecular-weight endogenous inhibitors. nih.gov
While direct studies on this compound are not extensively documented, it is plausible that it undergoes similar enzymatic N-methylation on the pyridine nitrogen, and potentially on the exocyclic amino groups. The specific regioselectivity and extent of N-methylation would influence the compound's polarity, solubility, and interactions with biological targets.
Table 1: Potential N-Methylated Derivatives of this compound
| Derivative Name | Site of Methylation | Potential Effect on Properties |
| 5-Amino-2-(methylamino)thiazolo[4,5-b]pyridine | 2-Amino Group | Altered hydrogen bonding capacity, potential change in receptor affinity. |
| 2-Amino-5-(methylamino)thiazolo[4,5-b]pyridine | 5-Amino Group | Altered hydrogen bonding capacity, potential change in receptor affinity. |
| 2,5-Diamino-6-methylthiazolo[4,5-b]pyridinium | Pyridine Nitrogen | Increased polarity, potential for altered membrane permeability. |
This table presents hypothetical derivatives based on known N-methylation pathways of similar heterocyclic compounds.
N- and C-Oxidation Pathways
Oxidation is another major metabolic route for nitrogen-containing heterocyclic compounds. Cytochrome P450 (CYP) enzymes are primarily responsible for these transformations, leading to the formation of N-oxides or hydroxylated metabolites.
For this compound, oxidation can occur at several positions:
N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. This transformation can significantly alter the electronic properties and steric profile of the molecule, potentially impacting its biological activity.
C-Oxidation (Hydroxylation): The carbon atoms of the pyridine ring are susceptible to hydroxylation. The position of hydroxylation would be influenced by the directing effects of the fused thiazole ring and the amino substituents.
Amino Group Oxidation: The exocyclic amino groups can also undergo oxidation.
These oxidative metabolic pathways generally serve to increase the water solubility of the compound, facilitating its excretion from the body. The specific metabolites formed would depend on the particular CYP isoforms involved and the inherent reactivity of the this compound scaffold.
Bioisosteric Relationships with Purine (B94841) and Pyrimidine (B1678525) Bases
Bioisosterism, the principle of replacing a functional group with another that retains similar physicochemical properties and biological activity, is a cornerstone of medicinal chemistry. The Thiazolo[4,5-b]pyridine scaffold shares significant structural similarity with purines (adenine and guanine), which are fundamental components of DNA, RNA, and various cofactors.
Studies on related heterocyclic systems have demonstrated the viability of this bioisosteric replacement. For instance, the substitution of a triazolopyrimidine core with a triazolo[1,5-a]pyridine resulted in a significant reduction in binding affinity for a target enzyme, highlighting the critical role of the pyrimidine nitrogen atoms. nih.gov However, in other cases, the replacement of a purine with a thiazolopyrimidine has led to compounds with potent biological activity. rsc.orgresearchgate.net
The bioisosteric relationship suggests that this compound and its derivatives could potentially act as:
Enzyme Inhibitors: By mimicking the natural purine substrates, they could competitively inhibit enzymes involved in nucleic acid metabolism or purinergic signaling.
Receptor Ligands: They may bind to purinergic receptors (e.g., adenosine (B11128) or ATP receptors), acting as either agonists or antagonists.
Table 2: Comparison of this compound with Purine Bases
| Feature | Adenine | Guanine | This compound |
| Bicyclic Core | Purine | Purine | Thiazolo[4,5-b]pyridine |
| Ring System | Fused Pyrimidine and Imidazole | Fused Pyrimidine and Imidazole | Fused Pyridine and Thiazole |
| Exocyclic Groups | 6-Amino | 2-Amino, 6-Oxo | 2-Amino, 5-Amino |
| Potential for H-Bonding | Yes | Yes | Yes |
| Aromaticity | Aromatic | Aromatic | Aromatic |
This structural and electronic mimicry makes the Thiazolo[4,5-b]pyridine scaffold an interesting template for the design of novel therapeutic agents targeting purine-binding proteins.
Biological Activities and Therapeutic Potential
Antimicrobial Activity
Antibacterial Efficacy (e.g., against Pseudomonas aeruginosa, Escherichia coli)
Research into the antibacterial potential of thiazolo[4,5-b]pyridin-5-one derivatives has revealed significant activity against both Gram-negative and Gram-positive bacteria. One study highlighted a particular derivative with good antibacterial activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 11.57 µM and against E. coli with a MIC of 23.14 µM researchgate.net. Generally, these compounds displayed moderate antibacterial activity researchgate.net.
Another study on pyrazolo[3,4-b]pyridine and thieno[2,3-b]pyridine derivatives, which share structural similarities, showed moderate antibacterial activity against E. coli and P. aeruginosa japsonline.com. Specifically, certain pyrazolo[3,4-b]pyridine derivatives exhibited inhibition zones of 13-16 mm against E. coli and 13 mm against P. aeruginosa japsonline.com.
The table below summarizes the antibacterial activity of selected thiazolo[4,5-b]pyridine (B1357651) derivatives.
| Compound Class | Bacterium | Activity (MIC/Inhibition Zone) | Reference |
| Thiazolo[4,5-b]pyridin-5-one derivative | Pseudomonas aeruginosa | MIC = 11.57 µM | researchgate.net |
| Thiazolo[4,5-b]pyridin-5-one derivative | Escherichia coli | MIC = 23.14 µM | researchgate.net |
| Pyrazolo[3,4-b]pyridine derivative | Escherichia coli | IZ = 13-16 mm | japsonline.com |
| Pyrazolo[3,4-b]pyridine derivative | Pseudomonas aeruginosa | IZ = 13 mm | japsonline.com |
MIC: Minimum Inhibitory Concentration IZ: Inhibition Zone
Antifungal Efficacy
The antifungal potential of the thiazolo[4,5-b]pyridine scaffold has also been investigated. One study identified a 2-oxo-7-thiophen-2-yl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid derivative with a minimal inhibitory concentration (MIC) of 12.5 μg/mL against Candida albicans proquest.comresearchgate.netconsensus.app. Furthermore, a naturally occurring thiazolo[5,4-b]pyridine (B1319707) alkaloid, janthinedine A, and its associated compounds showed weak to moderate antifungal activity against Alternaria fragriae, with MIC values of 12.5 μg/mL and 25 μg/mL for two of the compounds nih.govacs.org.
Anti-inflammatory Activity
Several studies have highlighted the significant anti-inflammatory potential of various thiazolo[4,5-b]pyridine derivatives.
In vivo Evaluation Models (e.g., Carrageenan-Induced Rat Paw Edema)
The carrageenan-induced rat paw edema model is a standard and widely used in vivo assay to screen for acute anti-inflammatory activity pensoft.netbiointerfaceresearch.comresearchgate.net. This model involves the injection of carrageenan, a phlogistic agent, into the subplantar tissue of a rat's hind paw, which induces a reproducible inflammatory response characterized by edema researchgate.net. The anti-inflammatory effect of a test compound is determined by its ability to reduce the swelling of the paw over time pensoft.netbiointerfaceresearch.com. Numerous studies have employed this model to evaluate the anti-inflammatory properties of novel thiazolo[4,5-b]pyridine-2-one derivatives pensoft.netbiointerfaceresearch.comnih.govnih.gov.
Comparison with Reference Anti-inflammatory Drugs
The anti-inflammatory efficacy of synthesized thiazolo[4,5-b]pyridine derivatives has been frequently compared to that of well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen pensoft.netbiointerfaceresearch.com. In several instances, novel thiazolo[4,5-b]pyridine-2-one derivatives have demonstrated anti-inflammatory effects that are comparable or even superior to Ibuprofen in the carrageenan-induced rat paw edema model pensoft.netbiointerfaceresearch.comnih.gov. For some of the synthesized compounds, the anti-inflammatory effect was found to be equivalent to that of the reference drug pensoft.net. However, other derivatives exhibited a less pronounced effect, with inflammatory response inhibition ranging from 20.2% to 35.4% pensoft.net.
The table below presents a comparison of the anti-inflammatory activity of a selection of thiazolo[4,5-b]pyridine derivatives with a reference drug.
| Compound Type | Model | Efficacy | Reference Drug |
| Thiazolo[4,5-b]pyridine-2-one derivatives | Carrageenan-induced rat paw edema | Comparable or exceeding | Ibuprofen |
| 3-Aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-ones | Carrageenan-induced rat paw edema | Increased activity compared to base scaffold | - |
| (Thiazolo[4,5-b]pyridin-3(2H)-yl) propanenitrile/propanoic acid | Carrageenan-induced rat paw edema | Exceeding | Ibuprofen |
Antioxidant Properties
The antioxidant potential of thiazolo[4,5-b]pyridine derivatives has been explored through various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a commonly used method nih.govpensoft.netnih.gov. This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor niscpr.res.in.
Studies on novel (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives have demonstrated their antioxidant activity through the DPPH scavenging method pensoft.net. The antioxidant potential is quantified by the decolorization of the DPPH solution, and the percentage of inhibition is calculated pensoft.net. Similarly, other research has confirmed the antioxidant properties of different thiazolo[4,5-b]pyridine-2-one derivatives using the same assay nih.govnih.gov. One study on novel thiazole (B1198619) and pyridine (B92270) derivatives reported a compound with an IC50 value of 4.67 μg/mL in the DPPH assay, indicating significant antioxidant activity nih.gov.
The table below summarizes the antioxidant activity of some thiazolo[4,5-b]pyridine derivatives.
| Compound Class | Assay | Activity | Reference |
| (5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide derivatives | DPPH radical scavenging | Demonstrated antioxidant activity | pensoft.net |
| 5-Hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives | DPPH radical scavenging | Measured antioxidant activity | nih.govnih.gov |
| Novel thiazole and pyridine derivatives | DPPH radical scavenging | IC50 = 4.67 μg/mL for the most active compound | nih.gov |
DPPH: 2,2-diphenyl-1-picrylhydrazyl IC50: Half maximal inhibitory concentration
Anticancer and Antitumor Effects
There is no publicly available data from in vitro studies detailing the cytotoxicity profile of Thiazolo[4,5-b]pyridine-2,5-diamine against any specific human cancer cell lines. While various derivatives of the thiazolopyridine scaffold have been investigated for their anticancer potential, the specific activity of the 2,5-diamine compound remains uncharacterized in the scientific literature.
Enzyme and Receptor Modulation
No research was identified that specifically investigates the inhibitory activity of this compound against Phosphoinositide 3-Kinase (PI3K) enzymes. Studies have been published on other isomers, such as thiazolo[5,4-b]pyridine derivatives, which show potent PI3K inhibitory activity, but this data does not apply to the this compound structure.
A review of available scientific databases and literature yielded no information regarding the evaluation of this compound as an inhibitor of the MurD ligase enzyme, a target for antibacterial agents.
There are no specific studies demonstrating the inhibitory effect of this compound on DNA gyrase. While the broader class of thiazole-containing compounds has been explored for DNA gyrase inhibition, specific enzymatic assay data for this particular diamine derivative is not present in the current body of scientific literature.
Acyl-ACP Thioesterase Inhibition
Derivatives of the thiazolo[4,5-b]pyridine class have been identified as potent inhibitors of acyl-acyl carrier protein (acyl-ACP) thioesterase. This enzyme is crucial in fatty acid biosynthesis in plants, making it an attractive target for the development of new herbicides. google.commdpi.com Specifically, research has focused on 2,3-dihydro google.comgoogle.comthiazolo[4,5-b]pyridine derivatives, which have demonstrated significant inhibitory activity. google.commdpi.com
One study identified thiazolo[4,5-b]pyridine 5 as a strong inhibitor of acyl-ACP thioesterase, a finding that was confirmed by an X-ray co-crystal structure. google.com Further optimization led to the development of 2,3-dihydro google.comgoogle.comthiazolo[4,5-b]pyridine derivatives carrying a substituted phenyl side chain. These compounds exhibited potent acyl-ACP thioesterase inhibition, which correlated with strong herbicidal activity against commercially important weeds. google.commdpi.com Greenhouse trials confirmed that some of these compounds show promising control of grass weed species when applied pre-emergence. mdpi.com The structural simplicity and relatively low molecular weight of these compounds make them attractive lead structures for further development in agrochemistry. google.com
| Compound Type | Target Enzyme | Observed Activity | Application |
| 2,3-dihydro google.comgoogle.comthiazolo[4,5-b]pyridines | Acyl-ACP Thioesterase | Potent Inhibition | Herbicidal |
| Thiazolo[4,5-b]pyridine 5 | Acyl-ACP Thioesterase | Strong Inhibition | Herbicidal Lead Structure |
Metabotropic Glutamate Receptor 5 (mGluR5) Antagonism
Certain derivatives of thiazolo[4,5-b]pyridine have been investigated as antagonists of the Metabotropic Glutamate Receptor 5 (mGluR5). This receptor is a key target in the central nervous system for treating a variety of disorders, including anxiety, depression, and addiction. A patent filed by Hoffmann-La Roche describes the synthesis and potential utility of various phenylethynyl-substituted thiazolo[4,5-b]pyridines as mGluR5 antagonists.
The research outlines the reaction of a 6-bromo-thiazolo[4,5-b]pyridine intermediate with various substituted phenylacetylenes to generate a library of compounds. These derivatives were designed to act as allosteric modulators of the mGluR5 receptor. For instance, compounds such as 6-(3-Fluoro-phenylethynyl)-thiazolo[4,5-b]pyridine, 6-(2-Fluoro-phenylethynyl)-thiazolo[4,5-b]pyridine, and 6-(4-Fluoro-phenylethynyl)-thiazolo[4,5-b]pyridine were synthesized and proposed for this activity. google.com The patent details methods for characterizing their antagonist properties using [3H]MPEP binding assays in rat cortical membranes, confirming their interaction with the allosteric site on the mGluR5 receptor. google.com
| Compound Series | Target Receptor | Mechanism of Action | Therapeutic Area |
| 6-(Phenylethynyl)-thiazolo[4,5-b]pyridines | mGluR5 | Negative Allosteric Modulator / Antagonist | CNS Disorders |
Epidermal Growth Factor Receptor (EGFR) Inhibition
While direct studies on this compound as an EGFR inhibitor are limited, research on the closely related thiazolo[4,5-d]pyrimidine scaffold provides strong evidence for the potential of this chemical family in cancer therapy. The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, when overexpressed or mutated, drives the proliferation of various human tumors. google.com
A study focused on the synthesis and evaluation of 2,7-diamino-thiazolo[4,5-d]pyrimidine analogues as novel EGFR tyrosine kinase inhibitors. google.com These compounds demonstrated potent and selective inhibitory activity against EGFR and effectively halted the in vitro cellular proliferation of human tumor cell lines that overexpress the receptor. google.com The findings highlight the potential of the fused thiazole-pyrimidine/pyridine core as a foundational structure for developing targeted antitumor agents. google.com The broader class of thiazole-containing compounds has been extensively studied for anticancer activity, with many derivatives showing promise as kinase inhibitors. dntb.gov.ua
| Compound Class | Target Kinase | Biological Effect | Therapeutic Potential |
| 2,7-Diamino-thiazolo[4,5-d]pyrimidines | EGFR Tyrosine Kinase | Inhibition of tumor cell proliferation | Anti-tumor agent |
H3-Histamine Receptor Agonism
There is no readily available scientific literature indicating that thiazolo[4,5-b]pyridine derivatives function as agonists for the H3-Histamine receptor. Research into related thiazole-containing heterocyclic structures has primarily focused on their activity as H3 receptor antagonists or inverse agonists, which produce the opposite effect of an agonist. These antagonists are being explored for their potential in treating cognitive and metabolic disorders.
Tyrosyl-tRNA Synthetase and CLK1 Modulation
Fused pyridine derivatives, including those with a thiazolo[4,5-b]pyridine core, have been identified as inhibitors of multiple protein kinases, including tyrosyl-tRNA synthetase and cdc2-like kinase 1 (CLK1). mdpi.com These enzymes are involved in critical cellular processes such as protein synthesis and RNA splicing, and their inhibition represents a potential avenue for therapeutic intervention in various diseases. Research has also specifically highlighted the development of thiazolo[4,5-b]pyridine derivatives as inhibitors of CLK1 and DYRK1A kinases, which are implicated in neurodegenerative conditions like Alzheimer's disease. hal.science
| Scaffold | Target Enzymes | Implicated Disease Area |
| Fused Pyridines (incl. Thiazolo[4,5-b]pyridines) | Tyrosyl-tRNA synthetase, CLK1 | General therapeutic potential |
| Thiazolo[4,5-b]pyridines | CLK1, DYRK1A | Alzheimer's Disease |
Tumor Necrosis Factor-α (TNF-α) Modulation
The thiazolo[4,5-b]pyridine scaffold has been utilized in the development of inhibitors of Tumor Necrosis Factor-α (TNF-α) production. mdpi.com TNF-α is a pro-inflammatory cytokine that plays a central role in inflammatory and immune diseases. google.com A patent application describes imidazo-fused thiazolo[4,5-b]pyridine based tricyclic compounds designed specifically to treat such conditions. google.com By inhibiting TNF-α, these compounds have the potential to be useful in managing diseases like rheumatoid arthritis, psoriasis, and inflammatory bowel disease. google.com This line of research positions thiazolo[4,5-b]pyridine derivatives as promising candidates for the development of novel anti-inflammatory drugs.
| Compound Class | Target Cytokine | Therapeutic Application |
| Imidazo-fused thiazolo[4,5-b]pyridines | TNF-α | Inflammatory and Immune Diseases |
Other Pharmacological Investigations
Beyond the specific targets detailed above, the thiazolo[4,5-b]pyridine core has been explored for a variety of other pharmacological activities. These investigations underscore the versatility of this heterocyclic system in drug discovery.
Antioxidant Activity: Several studies have reported the synthesis of novel thiazolo[4,5-b]pyridine-2-ones and evaluated their antioxidant properties. google.com Primary pharmacological screening has shown that compounds within this class have the potential to act as antioxidant agents, capable of scavenging free radicals. google.com
Antimicrobial Activity: Derivatives have been tested against various pathogenic bacteria and fungi. One study found that certain 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones showed moderate to potent inhibitory effects, particularly against Pseudomonas aeruginosa and Escherichia coli. mdpi.com
Anticancer Activity: In addition to EGFR inhibition, various thiazolo[4,5-b]pyridine derivatives have been screened for general anticancer and antiproliferative activities against different cancer cell lines, showing the scaffold's potential in oncology.
Other Kinase Inhibition: The thiazolo[4,5-b]pyridine scaffold has served as a foundation for developing inhibitors of other kinases beyond those previously mentioned. This includes research into inhibitors for kinases like GSK-3 and CDK5, which are relevant to both neurodegenerative diseases and cancer. mdpi.com
| Activity | Compound Series | Key Findings |
| Antioxidant | Thiazolo[4,5-b]pyridine-2-ones | Demonstrated potential as free-radical scavenging agents. google.com |
| Antimicrobial | 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones | Potent inhibition of P. aeruginosa and E. coli. mdpi.com |
| Anticancer | Various Thiazolo[4,5-b]pyridines | Antiproliferative effects against multiple cancer cell lines. |
| Kinase Inhibition | Fused Pyridines (incl. Thiazolo[4,5-b]pyridines) | Activity against GSK-3 and CDK5. mdpi.com |
Tuberculostatic Activity
Derivatives of the thiazolo[4,5-b]pyridine scaffold have been investigated for their potential to combat Mycobacterium tuberculosis, the causative agent of tuberculosis. In one such study, novel derivatives of 5,7-dimethyl-6-phenylazo-3Н-thiazolo[4,5-b]pyridin-2-one were synthesized and evaluated for their tuberculostatic activity. lp.edu.ua The in vitro activity of these compounds was tested against the Mycobacterium tuberculosis H37Rv strain. lp.edu.ua
The research involved structural modifications at the 3rd position of the thiazolo[4,5-b]pyridine core, leading to the synthesis of 3-(phenylamino)-methyl derivatives, as well as hydrazide and arylidenhydrazide derivatives of (5,7-dimethyl-2-oxo-6-phenilazo-thiazolo[4,5-b]pyridine-3-yl) acetic acid. lp.edu.ua The evaluation of these compounds demonstrated that the thiazolo[4,5-b]pyridine framework can serve as a basis for the development of new tuberculostatic agents. lp.edu.uaresearchgate.net
Table 1: Investigated Thiazolo[4,5-b]pyridine Derivatives with Tuberculostatic Activity
| Base Scaffold | Type of Derivative | Investigated Activity |
| 5,7-dimethyl-6-phenylazo-3Н-thiazolo[4,5-b]pyridin-2-one | 3-(phenylamino)-methyl derivatives | Tuberculostatic |
| (5,7-dimethyl-2-oxo-6-phenilazo-thiazolo[4,5-b]pyridine-3-yl) acetic acid | Hydrazide and arylidenhydrazide derivatives | Tuberculostatic |
Herbicidal Applications
The thiazolo[4,5-b]pyridine nucleus has also been explored for its utility in agriculture, specifically as a scaffold for new herbicidal agents. researchgate.net Research into 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives has shown that these compounds can exhibit significant herbicidal properties. acs.org
These derivatives were found to induce auxin-like herbicidal symptoms and were particularly more effective against dicotyledonous (broadleaf) weeds compared to monocotyledonous species. acs.org The study highlighted that within this series of compounds, the acids and esters demonstrated considerably higher activity than the alkoxyamides. Furthermore, the presence of a 2-oxo and a 6-chloro substituent on the thiazolo[4,5-b]pyridine ring system was associated with enhanced herbicidal activity against certain weed species. acs.org This suggests that the thiazolo[4,5-b]pyridine scaffold is a viable candidate for the development of novel herbicides. researchgate.netacs.org
Table 2: Structure-Activity Observations in Herbicidal Thiazolo[4,5-b]pyridine Derivatives
| Structural Feature | Impact on Herbicidal Activity |
| Acids and Esters | More active than alkoxyamides |
| 2-oxo and 6-chloro substituents | Higher activity on certain species |
Aβ42 Fibrillization Inhibition (Alzheimer's Disease Research)
Research into other fused heterocyclic systems containing a pyridine ring, such as pyrazolo[3,4-b]pyridines, has demonstrated a high and selective binding affinity to amyloid plaques in brain tissue from Alzheimer's disease patients. mdpi.com For instance, certain novel pyrazolo[3,4-b]pyridines have been synthesized and shown to bind to these plaques, indicating their potential as probes for Alzheimer's disease diagnosis. mdpi.com Another study on a pyridine amine derivative, 3-bis(pyridin-2-ylmethyl)aminomethyl-5-hydroxybenzyltriphenylphosphonium bromide (PAT), confirmed its ability to inhibit both self- and metal-induced Aβ aggregation. researchgate.net These findings with related pyridine-based structures suggest that the thiazolo[4,5-b]pyridine scaffold could be a plausible candidate for future research into the development of inhibitors of Aβ42 fibrillization.
Computational Chemistry and in Silico Studies
Molecular Docking Simulations
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA. For thiazolo[4,5-b]pyridine (B1357651) derivatives, these simulations have been instrumental in identifying biological targets and elucidating binding mechanisms at the atomic level.
Target Identification and Binding Interaction Analysis
Through molecular docking, a diverse range of biological targets has been identified for various thiazolo[4,5-b]pyridine analogs. These targets are often implicated in cancer, inflammation, and microbial infections.
Kinase Inhibition: The thiazolo[5,4-b]pyridine (B1319707) scaffold has been identified as a potent core for various kinase inhibitors. Docking studies have explored its interactions with targets like phosphoinositide 3-kinase (PI3K), Bruton's tyrosine kinase (ITK), BCR-ABL, RAF, VEGFR2, and c-KIT. researchgate.netnih.gov For instance, derivatives have been designed as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) inhibitors to target resistance mutations in non-small cell lung cancer. nih.gov
Antimicrobial Targets: As potential antimicrobial agents, derivatives such as 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones have been docked against bacterial enzymes like MurD ligase and DNA gyrase. researchgate.net
Anti-inflammatory Targets: For anti-inflammatory applications, 3H-thiazolo[4,5-b]pyridin-2-one derivatives were docked into the active site of cyclooxygenase-2 (COX-2), revealing their potential as selective inhibitors. researchgate.net
DNA Intercalation: Some thiazolo[4,5-b]pyridine derivatives have been studied for their potential to act as anticancer agents by interacting with DNA. Docking simulations were performed with a B-DNA dodecamer (PDB ID: 1BNA) to predict the binding orientation of the compounds within the DNA duplex. actascientific.com
Ligand-Protein Interactions and Binding Energies
Docking simulations not only identify potential targets but also provide detailed information on the specific interactions that stabilize the ligand-receptor complex, along with calculated binding energies that estimate binding affinity.
Key interactions observed for thiazolo[4,5-b]pyridine derivatives include:
Hydrogen Bonding: In kinase inhibition, hydrogen bonds are frequently observed. For example, docked thiazolo[5,4-b]pyridine analogues formed crucial hinge interactions and hydrogen bonds with the Cys797 residue in the EGFR-TK active site. nih.gov
Hydrophobic and Aromatic Interactions: Studies on a thiazolo[4,5-b]pyridine derivative targeting a colon cancer-related protein (PDB ID: 4k9g) revealed arene-cation interactions with Lys-32, arene-arene interactions with Phe-113, and hydrophobic interactions with Met-2, Ala-38, Ile-64, and Val-106. actascientific.com
The binding energies calculated from these simulations provide a quantitative measure of binding affinity, helping to rank potential drug candidates.
| Derivative Class | Target | Binding Energy (kcal/mol) | Reference |
| Thiazolo[4,5-b]pyridine Derivative | B-DNA (1BNA) | -5.02 | actascientific.com |
| Thiazolo[4,5-b]pyridine Derivative | Colon Cancer Target (4k9g) | -9.15 | actascientific.com |
| Pyridine-Thiazole Derivative | Urate Oxidase | -5.45 | nih.gov |
Pharmacokinetics and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
In silico ADME prediction is a critical step in modern drug discovery, used to assess the drug-like properties of a compound and identify potential liabilities before synthesis. For thiazolo[4,5-b]pyridine derivatives, these predictions help ensure that promising compounds have favorable pharmacokinetic profiles.
Studies have utilized computational tools to evaluate key ADME parameters. For several series of thiazolo[4,5-b]pyridine and related thiazolo-pyridopyrimidine derivatives, researchers have assessed compliance with Lipinski's "Rule of Five". nih.gov This rule helps predict the oral bioavailability of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov In silico assessments of certain 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones confirmed that they possess suitable drug-like parameters and ADME properties for further development. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of unsynthesized compounds and for understanding the structural features that are crucial for potency.
A notable QSAR study was conducted on a series of 32 N3-substituted 3H-thiazolo[4,5-b]pyridin-2-one derivatives to model their antioxidant activity. dmed.org.ua Using a genetic algorithm for descriptor selection and multiple linear regression analysis (MLRA) for model generation, researchers developed statistically significant QSAR models. dmed.org.ua The study found that a combination of 2D and 3D molecular descriptors was crucial for predicting the DPPH radical scavenging ability. The models indicated that higher antioxidant activity is associated with small, hydrophilic molecules where there is minimal distance between specific atoms and the center of mass. dmed.org.ua The predictive power of these models was validated internally and externally, confirming their robustness for use in virtual screening. dmed.org.ua
| QSAR Model Validation Parameter | Value Range | Significance |
| Q² (Leave-One-Out Cross-Validation) | 0.7060 - 0.7480 | Indicates good internal predictive ability |
| Q² (Leave-Group-Out Cross-Validation) | 0.6647 - 0.7711 | Demonstrates the model's robustness |
Density Functional Theory (DFT) Calculations for Electronic and Optical Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides insights into electronic properties such as orbital energies, charge distribution, and chemical reactivity, which are fundamental to understanding molecular interactions and optical behavior.
DFT calculations have been applied to thiazole (B1198619) and pyridine-containing derivatives to correlate their electronic properties with their observed biological activities. nih.gov Key parameters derived from DFT studies include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for determining a molecule's electronic and optical properties. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive. nih.gov
Chemical Hardness: This property, related to the HOMO-LUMO gap, indicates a molecule's resistance to deformation of its electron cloud. Less stable, more reactive compounds typically have lower chemical hardness values. nih.gov
In one study, the calculated HOMO-LUMO gap for a pyridine-thiazole derivative was 5.507 eV, suggesting higher reactivity compared to a related compound with a larger gap, which was consistent with experimental antioxidant activity. nih.gov DFT has also been used to study the proton and metal dication affinities of related imidazo[4,5-b]pyridine systems, elucidating their electronic structures and thermodynamic stabilities. mdpi.com
Virtual Screening for Drug Discovery
Virtual screening is a computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a drug target. The thiazolo[4,5-b]pyridine scaffold has been utilized as a core structure in such campaigns.
The development of robust QSAR models, such as those for the antioxidant activity of 3H-thiazolo[4,5-b]pyridin-2-ones, directly enables QSAR-based in silico screening of virtual libraries to discover novel and more potent candidates before their synthesis. dmed.org.ua Furthermore, the diverse biological activities and versatile functionalization possibilities of the thiazolo[4,5-b]pyridine core make it an attractive scaffold for high-throughput screening and computational drug design efforts. dmed.org.ua Computational methods are frequently employed at the outset of drug discovery projects to analyze and design new drug candidates, with thiazolo-pyridopyrimidines being evaluated in silico as potential leads for inhibiting targets like CDK4/6 in cancer. nih.gov
Spectroscopic and Analytical Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in a molecule.
As of the latest available data, specific experimental ¹H NMR data for Thiazolo[4,5-b]pyridine-2,5-diamine has not been reported in peer-reviewed literature. The synthesis and characterization of various derivatives of the thiazolo[4,5-b]pyridine (B1357651) scaffold have been documented, but data for the parent diamine compound remains to be published. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique used in mass spectrometry to produce ions from macromolecules or small molecules with minimal fragmentation. This is particularly useful for determining the molecular weight of the intact molecule.
While no experimental ESI-MS data has been formally published, predicted data for this compound is available. uni.lu The predicted mass-to-charge ratio for the protonated molecule ([M+H]⁺) is a key value for its identification.
Predicted ESI-MS Data for this compound
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 167.03859 |
| [M+Na]⁺ | 189.02053 |
| [M+K]⁺ | 204.99447 |
| [M+NH₄]⁺ | 184.06513 |
Data sourced from computational predictions. uni.lu
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is used to separate complex mixtures and identify the individual components.
Specific LC-MS analysis data for this compound is not available in the current body of scientific literature. However, LC-MS is a standard method used to confirm the purity and identity of novel synthesized compounds, and it is expected to be a key analytical technique in any future studies involving this molecule. nih.gov
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-performance liquid chromatography (UPLC) is a high-resolution version of HPLC that uses smaller stationary phase particles, resulting in faster and more efficient separations.
Detailed UPLC methods or findings specifically for the analysis of this compound have not been reported. The development of a UPLC method would be a crucial step in establishing a robust analytical protocol for this compound, enabling high-throughput analysis and quality control.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides characteristic absorption bands that confirm the presence of its key structural features. The spectrum is typically recorded on a solid sample using an ATR (Attenuated Total Reflectance) accessory.
The primary and secondary amine groups (-NH2) are expected to show characteristic stretching vibrations in the region of 3400-3100 cm⁻¹. Specifically, the asymmetric and symmetric N-H stretching of the primary amine at position 2 and the secondary amine within the pyridine (B92270) ring would contribute to this region. The C=N stretching vibration of the thiazole (B1198619) and pyridine rings typically appears in the 1650-1550 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-S stretching vibrations of the thiazole ring are generally weaker and appear in the fingerprint region (below 1500 cm⁻¹).
In a study of a related compound, researchgate.netnih.govacs.orgthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione, characteristic IR bands were observed at 3467, 3406, 3162, and 3030 cm⁻¹ for N-H and C-H stretching, and a strong amide carbonyl band at 1690 cm⁻¹ mdpi.com. For various 7-morpholinothiazolo[5,4-b]pyridine derivatives, IR spectra have shown characteristic absorptions for N-H stretching around 3346 cm⁻¹, and for various functional groups in the range of 1659-669 cm⁻¹ nih.gov.
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretching (Amine) | 3400 - 3100 |
| C-H Stretching (Aromatic) | 3100 - 3000 |
| C=N Stretching (Thiazole & Pyridine) | 1650 - 1550 |
| C=C Stretching (Aromatic) | 1600 - 1450 |
| C-N Stretching | 1350 - 1250 |
| C-S Stretching | 800 - 600 |
Elemental Analysis
Elemental analysis is a crucial method for confirming the empirical formula of a newly synthesized compound. This technique determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula (C₆H₆N₄S). A close agreement between the found and calculated values provides strong evidence for the compound's purity and elemental composition.
For a related fused heterocyclic system, researchgate.netnih.govacs.orgthiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione (C₄H₂N₄O₂S), the calculated elemental composition was C, 28.24%; H, 1.18%; N, 32.93%, and the found values were C, 28.42%; H, 1.34%; N, 33.18%, which confirmed the structure mdpi.com. Similarly, the synthesis of novel thiazolo[4,5-b]pyridine-2-ones was confirmed by elemental analysis, indicating its standard use in the characterization of this class of compounds nuph.edu.ua.
Table 2: Theoretical Elemental Composition of this compound (C₆H₆N₄S)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.01 | 6 | 72.06 | 43.36 |
| Hydrogen | H | 1.01 | 6 | 6.06 | 3.64 |
| Nitrogen | N | 14.01 | 4 | 56.04 | 33.73 |
| Sulfur | S | 32.07 | 1 | 32.07 | 19.30 |
| Total | 166.23 | 100.00 |
Chromatographic Techniques
Chromatographic methods are indispensable for the purification and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound and for quantitative analysis. A reversed-phase HPLC method is typically employed.
A study detailing the HPLC analysis of a novel aminothiazole derivative provides a relevant methodological framework nih.govresearchgate.net. An isocratic elution on a C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 μm) can be used nih.govresearchgate.net. The mobile phase could consist of a mixture of an aqueous buffer (e.g., 0.1% v/v orthophosphoric acid in water) and an organic modifier like acetonitrile (B52724) nih.govresearchgate.net. The analyte is detected using a UV detector at a wavelength where the compound exhibits maximum absorbance, for instance, at 272 nm nih.govresearchgate.net. The retention time of the main peak under specific conditions is a characteristic of the compound, and the peak area is proportional to its concentration. Purity is assessed by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. For many thiazolo[5,4-b]pyridine (B1319707) derivatives, purity of over 95% has been confirmed using LC/MS systems researchgate.net.
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of the synthesis of this compound. During the synthesis, small aliquots of the reaction mixture are spotted on a TLC plate (e.g., silica (B1680970) gel coated) and developed in an appropriate solvent system (mobile phase).
The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. Visualization of the spots is typically achieved under a UV lamp (at 254 nm or 365 nm) or by using staining reagents such as p-anisaldehyde or ninhydrin (B49086) for compounds with amine functionalities nih.gov. The retention factor (Rf) value of the product spot is a characteristic feature in a given solvent system. This technique is widely used in the synthesis of related heterocyclic systems, such as thiazolo-pyrimidinone derivatives, to monitor reaction completion mdpi.com.
X-ray Crystallography for Structural Elucidation (e.g., Co-crystal Structures with Biological Targets)
X-ray crystallography provides the most definitive structural information for a molecule by determining the precise arrangement of atoms in a crystal lattice. For this compound, obtaining a single crystal suitable for X-ray diffraction would unambiguously confirm its connectivity and stereochemistry.
The crystal structure of a related derivative, 2-(4-methoxyphenyl)-1,3-thiazolo[4,5-b]pyridine, has been determined, revealing a monoclinic crystal system with space group P2₁/c researchgate.net. Such an analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
Furthermore, co-crystallization of this compound or its derivatives with a biological target, such as a protein kinase, can provide invaluable insights into its mode of action. For instance, the X-ray co-crystal structure of a c-KIT inhibitor, a thiazolo[5,4-b]pyridine derivative, complexed with the kinase domain (PDB code: 1T46) was used to inform molecular docking studies and understand the key binding interactions nih.gov. This approach is crucial for structure-based drug design, allowing for the optimization of the compound's affinity and selectivity for its target.
Future Directions and Research Perspectives
Development of Novel and Green Synthetic Routes
The synthesis of the thiazolo[4,5-b]pyridine (B1357651) core has been achieved through various methods, including the [3+3] cyclocondensation of 4-iminothiazolidin-2-one with reagents like ethyl acetoacetate, and one-pot multicomponent reactions involving Knoevenagel condensation followed by a Michael addition and cyclization cascade. dmed.org.uaresearchgate.net However, many existing protocols rely on harsh conditions or produce moderate yields.
Future research must prioritize the development of novel, efficient, and environmentally sustainable synthetic strategies for Thiazolo[4,5-b]pyridine-2,5-diamine and its analogues. This involves exploring:
Multicomponent Reactions (MCRs): Designing one-pot reactions that combine three or more starting materials to construct the target molecule in a single step, minimizing waste and improving atom economy.
Green Catalysis: Utilizing low-cost, mild, and recyclable heterogeneous catalysts, such as magnesium oxide, which has been successfully used in the synthesis of related derivatives. dmed.org.ua
Alternative Energy Sources: Employing microwave irradiation and ultrasound, which can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. Microwave-assisted protocols have already been shown to be effective for the Friedländer synthesis of this scaffold. researchgate.netacs.org
Sustainable Solvents: Investigating the use of green solvents derived from biomass, such as sabinene (B1680474) or eucalyptol, to replace traditional volatile organic compounds.
A key challenge will be the regioselective introduction and functionalization of the two amino groups at the C2 and C5 positions, requiring the development of sophisticated protecting group strategies and chemoselective reaction conditions.
| Synthetic Approach | Description | Future Direction for Greener Synthesis |
| [3+3] Cyclocondensation | Reaction of a three-atom N,C-binucleophile (e.g., 4-iminothiazolidin-2-one) with a three-atom dielectrophilic reagent. researchgate.net | Optimization with biodegradable catalysts and solvent-free conditions. |
| Knoevenagel/Michael Cascade | A one-pot reaction involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. dmed.org.ua | Use of water as a solvent and development of organocatalyzed versions. |
| Friedländer Synthesis | Used for solid-phase synthesis of the scaffold, often under microwave irradiation. researchgate.netacs.org | Development of catalyst-free, high-temperature water-mediated versions. |
Exploration of Broader Biological Activities and Mechanistic Insights
Derivatives of the thiazolo[4,5-b]pyridine scaffold have exhibited a remarkable diversity of biological effects. Future research on this compound should systematically screen for a wide range of activities beyond the established ones. The presence of two amine functionalities provides strong hydrogen bonding capabilities, making it a prime candidate for interacting with various enzymatic active sites.
Potential Therapeutic Areas for Exploration:
Oncology: Analogues have shown activity against kinases like EGFR-TK, c-KIT, and PI3K, which are crucial targets in cancer therapy. nih.govnih.govnih.gov Future work should test the diamine derivative against a panel of cancer cell lines and kinase assays.
Inflammation and Autoimmune Diseases: Given the demonstrated anti-inflammatory and antioxidant properties of related compounds, the diamine should be evaluated in models of inflammation, potentially targeting enzymes like cyclooxygenases (COX-1/COX-2). researchgate.netresearchgate.netnih.gov
Infectious Diseases: The antimicrobial potential against pathogenic bacteria and fungi is a known feature of this scaffold. mdpi.com The diamine's unique structure could offer advantages against drug-resistant strains.
Neurodegenerative Diseases: Some derivatives have shown inhibitory activity against Aβ42 fibrillization, suggesting a potential role in treating Alzheimer's disease. researchgate.net
A critical future direction is to move beyond primary screening to detailed mechanistic studies . Identifying the specific molecular targets is paramount. Techniques such as thermal shift assays, chemical proteomics, and enzymatic assays will be essential to elucidate how this compound and its derivatives exert their biological effects, paving the way for rational drug design.
Advanced SAR and Combinatorial Chemistry Approaches
Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound. For the thiazolo[4,5-b]pyridine scaffold, research has shown that substitutions at the N3, C5, C6, and C7 positions can dramatically influence biological activity. mdpi.comnih.gov
For this compound, the two amino groups at the C2 and C5 positions serve as ideal handles for chemical modification. Future research should focus on:
Systematic Derivatization: Creating libraries of compounds by acylating, alkylating, or arylating the amino groups to probe the chemical space around the core scaffold.
Positional Isomerism: Synthesizing and evaluating isomers to understand the importance of the specific 2,5-diamine arrangement compared to other substitution patterns.
To accelerate this process, combinatorial chemistry and high-throughput synthesis are indispensable. The successful application of traceless solid-phase synthesis for producing 2,5,6,7-tetrasubstituted thiazolo[4,5-b]pyridines demonstrates the feasibility of this approach. researchgate.netacs.orgnih.gov Future efforts should adapt these methods to create large, diverse libraries based on the diamine core, enabling rapid SAR exploration and the identification of highly potent and selective compounds.
Targeted Drug Delivery Systems
While a compound may exhibit high potency in vitro, its clinical utility can be hampered by poor pharmacokinetics, low solubility, or off-target toxicity. A significant future research avenue for this compound, should it prove to be a potent bioactive agent, is its incorporation into targeted drug delivery systems.
This research would aim to:
Enhance Bioavailability: Encapsulating the compound in nanocarriers like liposomes or polymeric nanoparticles could improve its solubility and protect it from premature degradation in the body.
Improve Targeting: Conjugating the molecule to a targeting ligand, such as an antibody (creating an antibody-drug conjugate or ADC), a peptide, or an aptamer, could direct it specifically to diseased cells (e.g., cancer cells), thereby increasing efficacy and minimizing side effects on healthy tissues.
Controlled Release: Designing stimuli-responsive delivery systems that release the drug only in response to specific triggers within the target microenvironment (e.g., pH, enzymes, temperature) would provide precise spatial and temporal control over its action.
These advanced formulation strategies could transform a promising laboratory compound into a viable therapeutic candidate.
Applications in Materials Science and Agrochemicals
The utility of the thiazolo[4,5-b]pyridine scaffold is not limited to pharmacology. Its unique heterocyclic structure suggests potential applications in other technological fields.
Agrochemicals: Several thiazolo[4,5-b]pyridine derivatives have already been identified as potent herbicidal agents . acs.orgacs.orgbeilstein-journals.org They act by inhibiting acyl-ACP thioesterase, an enzyme found in plants. beilstein-journals.org Future research should evaluate this compound and its derivatives for their herbicidal, fungicidal, and insecticidal properties to develop new crop protection agents.
Materials Science: Fused aromatic heterocycles are the building blocks of many organic functional materials. The related thiazolo[5,4-d]thiazole (B1587360) scaffold, for instance, is explored in plastic electronics due to its rigid, planar structure and electron-deficient nature, which facilitate intermolecular π–π stacking. The thiazolo[4,5-b]pyridine core shares these characteristics. Future investigations should explore the photophysical and electronic properties of the diamine and its derivatives for potential use in:
Organic light-emitting diodes (OLEDs)
Organic photovoltaics (OPVs)
Organic field-effect transistors (OFETs)
Chemical sensors and fluorescent probes
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The traditional drug discovery cycle is notoriously slow and expensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate and de-risk this process. nih.govnih.gov For this compound, in silico methods have already been used for molecular docking and predicting drug-like properties of its analogues. mdpi.comnih.govnih.gov
Future research should leverage the full power of AI and ML to:
Predictive Modeling: Develop robust Quantitative Structure-Activity Relationship (QSAR) and machine learning models to predict the biological activity, toxicity (ADMET properties), and physicochemical characteristics of virtual derivatives before they are synthesized. acs.orgresearchgate.net
De Novo Design: Use generative AI models to design entirely new analogues of this compound that are optimized for binding to a specific biological target.
High-Throughput Virtual Screening: Screen massive virtual libraries of compounds against protein targets to identify promising hits for synthesis and testing. nih.gov
Synthetic Route Prediction: Employ AI tools to devise the most efficient and cost-effective synthetic pathways for target molecules, a significant leap from traditional retrosynthetic analysis. digitellinc.com
Q & A
Q. What are the most reliable synthetic routes for preparing thiazolo[4,5-b]pyridine-2,5-diamine derivatives?
The synthesis typically involves cyclocondensation, alkylation, or multicomponent reactions. For example:
- Thorpe-Ziegler annulation combined with Friedländer reactions enables efficient scaffold construction using pyridine derivatives and thiazole precursors .
- Cyanethylation at the N3 position under basic conditions (pyridine/water, 5:1 ratio) introduces functional groups for further derivatization .
- Suzuki coupling optimizes the introduction of methyl or aryl substituents, critical for modulating bioactivity .
Q. How are physicochemical properties (e.g., solubility, LogP) characterized for thiazolo[4,5-b]pyridine derivatives?
Key methods include:
Q. What in vitro assays are used to screen thiazolo[4,5-b]pyridine derivatives for biological activity?
- Antimicrobial : Broth microdilution (MIC values against P. aeruginosa and E. coli) .
- Anticancer : MTT assay on cell lines (e.g., HaCat, Balb/c 3T3) to assess cytotoxicity .
- Anti-inflammatory : Carrageenan-induced paw edema models in rodents .
Advanced Research Questions
Q. How do structural modifications at the N3 and C6 positions influence anticancer activity?
- C6 phenylazo substitution increases antitumor potential by 3-fold compared to unmodified scaffolds, likely due to enhanced DNA intercalation .
- N3 cyanoethylation introduces electron-withdrawing groups, improving metabolic stability and target binding .
- Substituent optimization : Methyl groups at C5/C7 improve membrane permeability, while bulkier groups (e.g., benzofuran) enhance selectivity .
Q. What methodological challenges arise in reducing thiazolo[4,5-b]pyridines to dihydro derivatives?
- Hydrogenation inefficiency : Palladium/charcoal under high-pressure H₂ fails due to catalyst poisoning. Alternative methods include:
- Borohydride-mediated reduction : Requires precise stoichiometry to avoid disulfide byproducts .
- Late-stage functionalization : Prevents ring saturation from destabilizing the core scaffold .
Q. How can molecular docking resolve contradictions between in vitro and in vivo efficacy data?
- Case study : Compound 3g (MIC = 0.21 µM against P. aeruginosa) showed poor in vivo bioavailability. Docking against MurD and DNA gyrase revealed steric clashes with mammalian proteins, prompting prodrug strategies (e.g., esterification) to improve pharmacokinetics .
Q. What strategies address low crop selectivity in herbicidal applications of thiazolo[4,5-b]pyridines?
- Dihydro derivatives (e.g., 7b ) reduce phytotoxicity in corn/soy while maintaining weed control (ED₅₀ = 50 g/ha). Selectivity correlates with lower LogP and reduced membrane disruption in crops .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
